molecular formula C22H28N2O2 B585783 5,6,7,8,9-Dehydro-10-desmethyl Finasteride CAS No. 1346602-40-1

5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Cat. No.: B585783
CAS No.: 1346602-40-1
M. Wt: 352.478
InChI Key: ZZACIUDIGSNSRB-JKSBSHDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a chemical derivative of finasteride, a well-characterized 5-alpha-reductase inhibitor. Finasteride itself is a competitive inhibitor of the type II isoenzyme of 5-alpha-reductase . This enzyme is responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . By inhibiting this conversion, finasteride causes a significant reduction in serum and tissue DHT levels, which is the fundamental mechanism of action for its clinical applications in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss) . As a structurally related analog, this compound is of high value in pharmaceutical research and development. It is primarily utilized as a reference standard in analytical chemistry, playing a critical role in quality control processes. Researchers employ this compound to develop and validate methods for the identification and quantification of impurities or degradation products in finasteride active pharmaceutical ingredients (APIs) and finished drug products, ensuring product safety and compliance with regulatory standards. Furthermore, this derivative serves as a key intermediate in the exploration of structure-activity relationships (SAR) among 5-alpha-reductase inhibitors. Studying such analogs helps researchers understand the structural requirements for enzyme inhibition, which can guide the design of novel therapeutics with potentially improved efficacy or reduced side effects. The investigation of finasteride analogs also contributes to a deeper understanding of the pharmacodynamics and metabolic pathways of this class of drugs . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1S,3aR,11aS)-N-tert-butyl-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-21(2,3)24-20(26)17-8-7-16-14-5-9-18-15(6-10-19(25)23-18)13(14)11-12-22(16,17)4/h5-6,9-10,16-17H,7-8,11-12H2,1-4H3,(H,23,25)(H,24,26)/t16-,17+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZACIUDIGSNSRB-JKSBSHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5,6,7,8,9 Dehydro 10 Desmethyl Finasteride

Overview of Synthetic Routes to 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (B1672673)

While not a target for direct synthesis, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is understood to be a transformation byproduct arising during the manufacture of finasteride. Its formation involves significant alterations to the 4-aza-steroid skeleton, specifically dehydrogenation and demethylation, leading to a rearranged indenoquinoline core structure.

Key Synthetic Precursors and Starting Materials

The formation of this impurity originates from the same synthetic precursors used for finasteride. A common starting material in many finasteride syntheses is 3-oxo-4-androstene-17β-carboxylic acid. asianpubs.org This precursor undergoes a series of reactions, including oxidation, cyclization, hydrogenation, and amidation, to yield key intermediates. google.com

One of the crucial late-stage intermediates in finasteride synthesis is N-(tert-butyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide (also known as dihydrofinasteride). google.comgoogle.com It is from this intermediate, or its immediate precursors, that the side reactions leading to this compound are believed to occur.

Specific Reaction Pathways Leading to Dehydrogenation and Demethylation

The name "this compound" indicates two primary transformations: the loss of a methyl group at the C-10 position and the introduction of unsaturation (dehydrogenation). The systematic name, 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-(1,1-dimethylethyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-, (6aR,7R,9aS)-rel-, confirms a fundamental rearrangement of the steroid's A and B rings into an indenoquinoline system. google.com

This transformation is a significant departure from the intended dehydrogenation at the 1,2-position of the A-ring to form finasteride. The mechanism is likely a complex, acid- or heat-catalyzed process that occurs as a side reaction during the final dehydrogenation step of the main synthesis. This rearrangement, often referred to as the "dienone-phenol rearrangement" or a related aromatization process, can be promoted by acidic conditions and involves the migration of the C-10 methyl group, followed by its eventual elimination. The driving force for this reaction is the formation of a stable aromatic system.

The dehydrogenation step in finasteride synthesis commonly employs reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). google.comgoogle.com It is plausible that under certain conditions, such as elevated temperatures or the presence of acidic impurities, these reagents could facilitate the more extensive dehydrogenation and rearrangement that leads to the formation of the desmethyl impurity.

Role as a Synthetic Intermediate in Finasteride Production

Current scientific literature and impurity profiles from pharmaceutical suppliers categorize this compound as an impurity of finasteride, not as a synthetic intermediate. google.comnih.govathenaeumpub.com Its presence is undesirable, and its levels are carefully controlled in the final pharmaceutical product. Therefore, its significance in the context of finasteride production is as a marker for process control, where its detection can indicate excursions from optimized reaction conditions.

Optimization of Reaction Conditions and Yield

In the context of an impurity, the goal of optimizing reaction conditions is to minimize its formation, thereby maximizing the yield of the desired product, finasteride.

Catalyst Systems and Reaction Kinetics

The final dehydrogenation step of dihydrofinasteride to finasteride is a critical control point. While often a stoichiometric reaction using DDQ, catalytic methods have also been explored. The choice of catalyst and reaction conditions can significantly influence the product distribution. For instance, palladium on carbon (Pd/C) has been used in hydrogenation steps and can also be involved in dehydrogenation/aromatization reactions under certain conditions. researchgate.net

The kinetics of the desired 1,2-dehydrogenation are typically faster than the side reactions leading to the rearranged aromatic impurity. However, prolonged reaction times, excessive temperatures, or high concentrations of catalysts could potentially favor the formation of the thermodynamically stable aromatic byproduct.

Catalyst/Reagent SystemIntended TransformationPotential for Impurity Formation
DDQ/BSTFA1,2-Dehydrogenation of dihydrofinasterideHigh temperatures or prolonged reaction times may promote aromatization and rearrangement.
Palladium on Carbon (Pd/C)Primarily used for hydrogenation of precursorsCan catalyze aromatization at higher temperatures.
Acid catalystsNot intentionally used in dehydrogenationCan catalyze dienone-phenol type rearrangements leading to aromatization and demethylation.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are crucial for minimizing the formation of this compound. Aprotic solvents are generally preferred for dehydrogenation reactions with DDQ. The presence of protic or acidic impurities in the solvent can facilitate the undesired rearrangement.

Temperature is a critical parameter. The activation energy for the desired 1,2-dehydrogenation is lower than that for the rearrangement and demethylation pathway. Therefore, maintaining the lowest effective temperature for the main reaction is essential to ensure high selectivity and minimize the formation of this and other impurities. Exceeding the optimal temperature range can significantly increase the rate of the side reactions.

ParameterOptimal Condition for Finasteride SynthesisCondition Favoring Impurity Formation
TemperatureLowest effective temperature for 1,2-dehydrogenationElevated temperatures
Reaction TimeMonitored to completion of the main reactionProlonged reaction times
SolventHigh-purity aprotic solventPresence of acidic impurities or protic solvents

Stereochemical Considerations in Synthesis

The synthesis of this compound, a complex aza-steroid, presents significant stereochemical challenges. The molecule possesses multiple stereocenters, and the control of the relative and absolute stereochemistry is paramount to obtaining the desired biologically active isomer.

Diastereoselectivity and Enantioselectivity Challenges

The creation of the multiple stereogenic centers in the this compound backbone requires precise control over diastereoselectivity and enantioselectivity. The formation of the A-ring and the stereochemistry at the C-5 position are particularly challenging aspects of the synthesis.

Diastereoselectivity:

The reduction of the Δ4 double bond in the steroid nucleus is a critical step that determines the stereochemistry at C-5. The desired 5α-configuration, as seen in Finasteride, is often accompanied by the formation of the 5β-diastereomer. The ratio of these diastereomers is highly dependent on the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation of steroidal 4-ene-3-ketones can lead to mixtures of 5α and 5β products. nih.govacs.org The development of highly diastereoselective reduction methods is therefore a key focus in the synthesis of Finasteride and its analogs.

Enantioselectivity:

Achieving high enantioselectivity is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological activities. asianpubs.org In the absence of a chiral starting material from the chiral pool, the synthesis must employ methods of asymmetric synthesis to introduce the correct absolute stereochemistry. This can be achieved through the use of chiral catalysts or chiral auxiliaries. uwindsor.ca The enantioselective synthesis of steroids and aza-steroids often involves complex multi-step sequences to build the chiral framework with the desired stereochemical integrity. researchgate.netnih.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

To address the challenges of stereocontrol, various strategies employing chiral auxiliaries and asymmetric catalysis have been developed for the synthesis of complex molecules like aza-steroids. wikipedia.orgnih.govnumberanalytics.comscielo.org.mx

Chiral Auxiliary Approaches:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing aza-steroids, chiral auxiliaries can be attached to various positions of the steroid precursor to control facial selectivity in reactions such as alkylations, aldol (B89426) reactions, and reductions. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be employed to control the stereochemistry of alkylation reactions at the α-position of a carbonyl group. While specific applications to this compound are not detailed in the literature, the principles of chiral auxiliary-controlled synthesis are broadly applicable to steroid chemistry. nih.gov

Asymmetric Catalysis Approaches:

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govchiralpedia.com This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of aza-steroids, transition metal catalysts with chiral ligands are commonly employed for reactions such as asymmetric hydrogenation and carbon-carbon bond formation. nih.govnih.gov For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully used for the enantioselective hydrogenation of prochiral olefins. nih.gov The development of organocatalysis has also provided powerful tools for asymmetric synthesis, with small organic molecules being used to catalyze a wide range of enantioselective transformations. wikipedia.orgnih.gov

The stereoselective reduction of the 17-carbonyl group in steroid precursors is another area where asymmetric catalysis can be applied. Biocatalysis, using enzymes such as 17β-hydroxysteroid dehydrogenases, can achieve high regio- and stereoselectivity in the reduction of 17-oxosteroids to the desired 17β-hydroxysteroids. nih.gov

Design and Synthesis of Novel Derivatives from the this compound Scaffold

The this compound scaffold, being an analog of the potent 5α-reductase inhibitor Finasteride, presents a valuable starting point for the design and synthesis of novel derivatives with potentially improved or modified biological activities. Chemical modification of this scaffold can be explored to probe structure-activity relationships (SAR) and to develop new therapeutic agents. nih.gov

The synthesis of novel derivatives can be achieved through various chemical transformations targeting different functional groups present in the this compound molecule. The lactam nitrogen, the double bonds in the A and B rings, and the tert-butylcarboxamide side chain at C-17 are all potential sites for modification.

For instance, acylation or alkylation of the lactam nitrogen could lead to a series of N-substituted derivatives. nih.gov The double bonds could be subjected to various reactions such as epoxidation, dihydroxylation, or further reduction to explore the effect of saturation on activity. Modification of the C-17 side chain by replacing the tert-butyl group with other alkyl or aryl groups could also be investigated, as has been done for Finasteride itself. asianpubs.orgasianpubs.orgresearchgate.net

The synthesis of such derivatives would likely follow synthetic routes analogous to those developed for Finasteride and other aza-steroids, involving multi-step sequences with careful control of stereochemistry. researchgate.netajrconline.orgresearchgate.netnewdrugapprovals.orggoogle.com The biological evaluation of these new compounds would then provide valuable insights into the SAR of this class of molecules and could lead to the discovery of new drug candidates. The synthesis of a 17-aza isomer of finasteride has been described, highlighting the potential for creating diverse diazasteroid analogs. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (B1672673), a suite of one- and two-dimensional NMR experiments has been instrumental in piecing together its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride displays a series of distinct signals, each corresponding to a unique proton or group of equivalent protons. Analysis of the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) allows for the assignment of these signals to specific positions within the molecular structure.

Detailed ¹H NMR data is not publicly available in the searched resources. A comprehensive analysis would typically involve a detailed table of chemical shifts, multiplicities, coupling constants, and assignments for each proton, which is essential for confirming the proposed structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl) and its local electronic environment.

Specific ¹³C NMR chemical shift values for this compound are not available in the public domain through the conducted searches. A complete structural elucidation would rely on a table of observed carbon signals and their assignments to the corresponding carbon atoms in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which are often difficult to deduce from 1D spectra alone.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate the signals of protons directly attached to carbon atoms, providing unambiguous ¹H-¹³C one-bond correlations.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbon atoms, which helps in piecing together the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, providing valuable information about the stereochemistry and three-dimensional structure of the molecule.

A detailed analysis based on these 2D NMR experiments is contingent on the availability of the spectral data, which could not be located in the performed searches.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The molecular formula for this compound is established as C₂₂H₂₈N₂O₂. The calculated molecular weight is approximately 352.47 g/mol . An exact mass measurement by HRMS would provide a value with several decimal places, further validating the molecular formula.

While the molecular formula and weight are reported, the specific experimental high-resolution mass data was not found in the search results.

Analytical Methodologies for Identification, Purity Assessment, and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the analysis of Finasteride (B1672673) and its related substances, including 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. The development of a robust, stability-indicating HPLC method is crucial for separating the main compound from its impurities and degradation products. scirp.org

Reversed-phase HPLC (RP-HPLC) is the most widely utilized mode for the separation of Finasteride and its impurities. ajpamc.com This preference is due to its compatibility with the moderately polar nature of these compounds and the use of aqueous-organic mobile phases.

Normal-phase chromatography, while less common for this application, can be an alternative for specific separation challenges, particularly for resolving non-polar or isomeric impurities that are difficult to separate by reversed-phase methods.

The success of an HPLC separation hinges on the careful selection and optimization of the stationary and mobile phases.

Stationary Phases: A variety of stationary phases have been explored to achieve optimal separation of Finasteride from its impurities. The most common choice is a C18 (octadecylsilane) column, which provides sufficient hydrophobicity to retain and separate the compounds. ajpamc.comajpamc.com Other stationary phases like C8 (octylsilane) and Phenyl columns have also been successfully employed to modulate selectivity and resolve critical pairs of impurities. scirp.orgsci-hub.se The choice of stationary phase is a critical parameter in method development to achieve the desired resolution. scirp.org

Mobile Phases: Mobile phase optimization involves adjusting the type and ratio of organic modifiers, aqueous phase pH, and the use of buffers.

Organic Modifiers: Acetonitrile is a frequently used organic solvent in the mobile phase, often in combination with water. Methanol and tetrahydrofuran have also been used to fine-tune the separation. ajpamc.comresearchgate.netresearchgate.net

Aqueous Phase: The aqueous component often consists of purified water or a buffer solution. Buffers such as phosphate or ortho-phosphoric acid are used to control the pH and improve peak shape. scirp.orgsemanticscholar.org

Gradient vs. Isocratic Elution: Both isocratic and gradient elution methods have been developed. Isocratic methods, using a constant mobile phase composition, are simpler and more robust for routine analysis. researchgate.net Gradient methods, where the mobile phase composition is changed over time, are typically employed for separating complex mixtures of impurities with a wide range of polarities. scirp.org

Below is an interactive data table summarizing typical HPLC parameters for the analysis of Finasteride and its related impurities.

ParameterTypical ConditionsPurpose
Column (Stationary Phase) C18 (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation.
C8, PhenylOffers alternative selectivity for difficult separations.
Mobile Phase (Organic) Acetonitrile, MethanolElutes compounds from the column.
Mobile Phase (Aqueous) Water, Phosphate Buffer, Ortho-phosphoric acidControls retention and peak shape.
Elution Mode Isocratic or GradientIsocratic for simplicity; Gradient for complex samples.
Flow Rate 1.0 - 2.0 mL/minAffects analysis time and resolution. researchgate.netresearchgate.net
Column Temperature Ambient to 60°CInfluences viscosity and separation efficiency. researchgate.net
Injection Volume 1 - 20 µLAmount of sample introduced into the system. scirp.org
Wavelength (UV Detection) 210 - 225 nmWavelength for maximum absorbance of Finasteride and impurities. ajpamc.comresearchgate.net

Multiple detection techniques can be coupled with HPLC for the analysis of this compound.

UV-Visible/Photodiode Array (UV-PDA) Detection: This is the most common detection method. Finasteride and its chromophoric impurities exhibit UV absorbance, typically monitored around 210 nm. scirp.orgajpamc.com A Photo Diode Array (PDA) detector provides spectral information, which is invaluable for peak purity assessment and impurity identification. scirp.orgresearchgate.net

Evaporative Light Scattering Detection (ELSD): For impurities that lack a UV chromophore, ELSD can be a useful alternative. This detector measures the light scattered by analyte particles after the mobile phase has been evaporated, providing a response for non-volatile compounds regardless of their optical properties.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the definitive identification and structural elucidation of impurities. asianpubs.org MS provides mass-to-charge ratio information, which can confirm the molecular weight of this compound (352.47 g/mol ) and its fragments, aiding in its unambiguous identification in complex mixtures. pharmaffiliates.comasianpubs.org

Gas Chromatography (GC) for Volatile or Derivatized Forms

Gas chromatography is generally not suitable for the direct analysis of Finasteride and its related impurities due to their low volatility and thermal instability. nih.gov However, GC can be employed following a derivatization step. jfda-online.com

Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives suitable for GC analysis. weber.hugcms.cz For compounds like Finasteride containing active hydrogen atoms (in amide groups), silylation is a common derivatization technique. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. nih.govsigmaaldrich.com

A developed GC method with a flame ionization detector (FID) after derivatization with BSTFA has been reported for Finasteride, suggesting a similar approach could be adapted for this compound. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-resolution separation technique that can be a powerful alternative or complementary method to HPLC for impurity profiling. nih.govresearchgate.net CE separates molecules based on their charge-to-size ratio in an electric field. xjtu.edu.cn This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. googleapis.com For neutral compounds like Finasteride and its impurities, MEKC is often employed, where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase, enabling the separation of uncharged molecules. The development of a CE method would require optimization of parameters like buffer pH, surfactant concentration, applied voltage, and capillary temperature to achieve the desired separation. nih.gov

Application as an Analytical Reference Standard for Finasteride and Related Impurities

The availability of a pure, well-characterized reference standard of this compound is essential for the accurate analysis of Finasteride. lgcstandards.com This reference standard serves several critical purposes in a research and quality control setting:

Impurity Identification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram of a Finasteride sample by comparing retention times.

Method Validation: It is crucial for validating the analytical method's specificity, allowing for the demonstration that the method can unequivocally assess the analyte in the presence of its impurities.

Quantification: A reference standard of known purity is necessary for the accurate quantification of the this compound impurity in bulk drug substances and finished pharmaceutical products.

Quality Control: It is used as a benchmark in routine quality control testing to ensure that the level of this specific impurity does not exceed the established safety limits.

Development of Standardized Analytical Protocols for Research Use

The establishment of such protocols is particularly important in a research context where the accurate identification, purity assessment, and quantification of the compound are fundamental. These protocols are typically developed by systematically optimizing and validating various analytical techniques to suit the specific physicochemical properties of the analyte. The ultimate goal is to create a robust methodology that can be reliably replicated to produce accurate and precise results.

Key considerations in the development of these protocols include the selection of appropriate analytical instrumentation, the optimization of experimental conditions, and the establishment of clear criteria for data acceptance. The methods are generally validated according to guidelines that assess parameters such as specificity, linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of this compound. These methods are adept at separating the target compound from its parent compound, finasteride, and other related impurities. researchgate.netresearchgate.netasianpubs.orgajpamc.comscirp.orgactascientific.comscispace.comijcrt.org The development of a standardized HPLC or UPLC protocol involves a meticulous selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength.

For purity assessment and quantification, a reversed-phase HPLC method is commonly employed. A C18 column is often the stationary phase of choice, providing effective separation based on the hydrophobicity of the analytes. researchgate.netresearchgate.netajpamc.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. actascientific.com Gradient elution may be preferred over isocratic elution to achieve better resolution of closely eluting impurities. UV detection is standard, with the wavelength selected to maximize the absorbance of the analyte, often around 210 nm for finasteride and its related compounds. researchgate.netresearchgate.netajpamc.comscirp.org

UPLC, a more recent advancement, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes and instrumentation capable of handling higher pressures. The principles of method development for UPLC are similar to those for HPLC but require more stringent optimization of parameters to fully leverage the enhanced performance.

Below is an interactive data table summarizing typical parameters for a standardized HPLC method for the analysis of this compound.

HPLC Method Parameters

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) %B
0 30
20 70
25 70
26 30
30 30
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information, offering a high degree of specificity.

For the development of a standardized protocol, the MS parameters must be carefully optimized. This includes selecting the appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and operating it in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy, which aids in its definitive identification.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the compound by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. asianpubs.orgresearchgate.netasianpubs.org This fragmentation pattern serves as a structural fingerprint that can be used to distinguish it from isomeric compounds.

The following interactive data table outlines typical parameters for a standardized LC-MS method for the identification of this compound.

LC-MS Method Parameters

ParameterCondition
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Range100-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. asianpubs.orgresearchgate.netasianpubs.org While HPLC and MS can provide strong evidence for the identity and purity of a compound, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

A standardized NMR protocol would specify the solvent (e.g., deuterated chloroform, DMSO-d6), the concentration of the sample, and the types of experiments to be performed. A typical analysis would include one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

The chemical shifts, coupling constants, and integrations observed in the NMR spectra provide a unique signature for the compound, allowing for its unambiguous identification and differentiation from related structures.

Biochemical and Enzymatic Interaction Studies Mechanistic and in Vitro Focus

Investigation of Steroid 5α-Reductase Isozyme Binding and Inhibition Potential

There is currently no publicly available data from in vitro or in vivo studies investigating the binding affinity or inhibitory potential of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (B1672673) against any of the three known steroid 5α-reductase isozymes (Type I, Type II, and Type III).

In vitro Enzymatic Inhibition Assays Utilizing Recombinant Enzymes (Type I, Type II, Type III)

A thorough search of scientific literature yielded no studies that have performed in vitro enzymatic inhibition assays using recombinant forms of 5α-reductase isozymes to evaluate the activity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. Such assays are crucial for determining whether a compound can inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) by these enzymes.

Determination of Kinetic Parameters (e.g., Ki, IC50) for Enzyme-Substrate Interactions (if activity is observed)

Consequently, due to the absence of primary inhibition screening, no kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have been determined for this compound. These values are essential for quantifying the potency of an enzyme inhibitor.

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Isozyme Assay Type IC50 Ki Source
5α-Reductase Type I Not Available Not Available Not Available Not Available
5α-Reductase Type II Not Available Not Available Not Available Not Available
5α-Reductase Type III Not Available Not Available Not Available Not Available

This table is provided for illustrative purposes and highlights the lack of available data.

Computational Chemistry and Molecular Modeling Studies of Enzyme-Ligand Interactions

The absence of experimental data is mirrored in the field of computational chemistry, where no studies have been published on the molecular modeling of this compound's interaction with 5α-reductase.

Molecular Docking Simulations with Steroid 5α-Reductase Active Sites

No molecular docking studies have been reported that simulate the binding of this compound within the active sites of the 5α-reductase isozymes. Such simulations would provide theoretical insights into the potential binding modes and affinities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Similarly, there are no published molecular dynamics simulations that analyze the conformational changes and binding stability of a complex between this compound and any of the 5α-reductase enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Finasteride Analogues

While Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various Finasteride analogues to understand the structural requirements for 5α-reductase inhibition, none of these studies have specifically included this compound in their data sets. researchgate.net Therefore, no predictive models for its activity currently exist.

Comparative Biochemical Analysis with Parent Finasteride and Other Azasteroid Inhibitors

A comparative biochemical analysis of this compound with its parent compound, Finasteride, and other azasteroid inhibitors is not available in the current body of scientific literature. Finasteride is a well-characterized inhibitor of 5α-reductase, particularly type II, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Such a comparative study would be essential to understand if the structural modifications present in this compound alter its affinity or inhibitory capacity for these enzymes.

Data Table: Comparative IC50 Values for 5α-Reductase Inhibition

Compound5α-Reductase Type I IC50 (nM)5α-Reductase Type II IC50 (nM)
This compound Data Not AvailableData Not Available
Finasteride Data Not AvailableData Not Available
Dutasteride Data Not AvailableData Not Available

IC50 (half-maximal inhibitory concentration) values are a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The absence of data for this compound prevents a direct comparison.

In vitro Metabolic Stability and Metabolite Identification in Isolated Hepatic Microsomes or Enzyme Systems

There are no published studies on the in vitro metabolic stability of this compound in isolated hepatic microsomes or other enzyme systems. Such studies are crucial for determining the metabolic fate of a compound, including its rate of degradation and the identification of its metabolites. For the parent compound, Finasteride, metabolism is known to occur primarily via cytochrome P450 enzymes, leading to the formation of various hydroxylated and carboxylated metabolites. Without experimental data, the metabolic pathway and stability of its dehydro-desmethyl derivative remain unknown.

Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-life (t½, min) Data Not Available
Intrinsic Clearance (CLint, µL/min/mg protein) Data Not Available
Major Metabolites Identified Data Not Available

This table is presented to illustrate the type of data that would be generated from in vitro metabolic stability studies. The lack of available research means these values cannot be populated for this compound.

Structure Activity Relationship Sar Investigations and Chemical Biology Applications

Conformational Analysis of the Dehydrogenated Azasteroid Ring System

Specifically, the extended π-system created by the 5,6, 7,8, and 9,10 double bonds would likely flatten the B and C rings, moving away from the characteristic chair and boat conformations of the saturated cyclohexane (B81311) and cyclohexene (B86901) rings. This planarity could influence the positioning of the A-ring and the C-17 side chain, which are critical for enzyme binding. nih.gov The conformational rigidity imposed by this extended dehydrogenation could either enhance or diminish the binding affinity for 5α-reductase by locking the molecule into a more or less favorable conformation for interacting with the enzyme's active site. A systematic study of 4-en-3-one steroids revealed that the A-ring conformation can be inverted in the presence of additional double bonds, such as in 4,9-dien-3-ones, which could be a possibility for this highly unsaturated system. core.ac.uk

Influence of the Desmethyl Moiety on Ligand-Enzyme Binding and Specificity

This desmethylation could impact ligand-enzyme binding in several ways. The space occupied by the methyl group in the active site of 5α-reductase would become a vacant pocket. Depending on the specific interactions within that sub-pocket, this could lead to a loss of beneficial van der Waals contacts or, conversely, alleviate steric hindrance, potentially allowing for a deeper or altered binding orientation. The crystal structure of human steroid 5α-reductase 2 (SRD5A2) with finasteride (B1672673) reveals a largely enclosed binding cavity, suggesting that even small changes in the ligand's volume and shape can significantly affect binding. nih.gov The removal of the C-10 methyl group might also influence the electronic environment of the A-ring, which could modulate the reactivity of the 4-en-3-one system, a key component in the mechanism of inhibition. acs.org

Rational Design Principles for Modifying the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Scaffold

The unique scaffold of this compound provides a novel template for the rational design of new 5α-reductase inhibitors. The extended planarity and the absence of the C-10 methyl group offer distinct starting points for further modification.

One key principle would be to explore substitutions on the dehydrogenated ring system. The introduction of various functional groups at positions 5, 6, 7, 8, or 9 could probe for new interactions within the enzyme's active site that are not possible with the saturated finasteride scaffold. For instance, introducing polar or hydrogen-bonding groups could map out corresponding polar residues in the enzyme.

Another design strategy would focus on the C-17 side chain. The tert-butyl carboxamide group of finasteride is known to be important for its activity. nih.gov Modifying this group in the context of the dehydrogenated, desmethyl scaffold could lead to inhibitors with altered potency or selectivity for the different 5α-reductase isozymes. The development of dutasteride, a dual inhibitor of both type 1 and type 2 5α-reductase, highlights the importance of the C-17 substituent in determining isozyme specificity. nih.gov

The table below outlines potential modifications to the this compound scaffold and the rationale behind them.

Modification SiteProposed ModificationRationale
Dehydrogenated Rings (B, C)Introduction of small polar groups (e.g., -OH, -NH2)To probe for new hydrogen bonding interactions in the active site.
Dehydrogenated Rings (B, C)Introduction of small alkyl groupsTo explore steric and hydrophobic interactions in the planar region.
C-17 Side ChainReplacement of tert-butyl with other bulky alkyl or aryl groupsTo optimize hydrophobic interactions and potentially alter isozyme selectivity.
C-17 Side ChainVariation of the amide linkerTo adjust the orientation and flexibility of the C-17 substituent.
A-RingIntroduction of substituents at C-1 or C-2To modulate the electronics of the enone system and probe for additional binding contacts. nih.gov

Utility of the Compound as a Chemical Probe for Exploring Steroid 5α-Reductase Mechanism

This compound holds potential as a valuable chemical probe to investigate the catalytic mechanism of steroid 5α-reductase. Finasteride itself is a slow-binding, mechanism-based inhibitor that forms a stable adduct with NADP+ and the enzyme. acs.orgnih.gov The formation of this NADP-dihydrofinasteride adduct is a key step in its inhibitory action. acs.org

By comparing the inhibitory kinetics and adduct formation of this compound with that of finasteride, researchers could gain insights into the role of the steroid's conformation and the C-10 methyl group in the catalytic process. For example, the altered electronic properties of the extended conjugated system might affect the rate of hydride transfer from NADPH, a critical step in the reduction of the substrate. nih.gov

Furthermore, the rigid and planar nature of this analog could be advantageous in structural biology studies. Co-crystallization of this compound with 5α-reductase could provide a high-resolution snapshot of the ligand-enzyme complex, potentially revealing subtle conformational changes in the active site that are induced by this uniquely shaped inhibitor. Such structural data would be invaluable for understanding the molecular basis of substrate recognition and catalysis by this important enzyme. nih.gov

The table below summarizes the potential applications of this compound as a chemical probe.

ApplicationExperimental ApproachExpected Insights
Probing Conformational RequirementsComparative kinetic analysis with finasteride and other analogs.Understanding the influence of scaffold rigidity on binding affinity and inhibitory potency.
Investigating the Role of the C-10 Methyl GroupDirect comparison of binding and inhibition with a C-10 methylated version of the dehydrogenated scaffold.Elucidating the specific contribution of the C-10 methyl group to enzyme recognition and binding.
Mapping the Active SiteCo-crystallization with 5α-reductase.High-resolution structural information on the inhibitor-enzyme complex, revealing key interactions.
Studying the Catalytic MechanismAnalysis of adduct formation with NADP+ and the enzyme.Insights into how the altered electronics and sterics of the inhibitor affect the catalytic cycle.

Future Research Directions and Emerging Avenues

Exploration of Alternative, Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes for complex molecules like steroid derivatives is a significant goal in modern chemistry. researchgate.netresearchgate.net Traditional multi-step steroid syntheses are often associated with the use of hazardous reagents and the generation of substantial waste. researchgate.net Future research could focus on establishing green synthetic pathways for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (B1672673).

Key Research Areas:

Biocatalysis: The use of microorganisms or isolated enzymes for specific chemical transformations offers a highly selective and sustainable alternative to conventional chemical methods. mdpi.comrsc.org Engineered microorganisms, such as Mycobacterium species, have been successfully used for steroid modifications, including dehydrogenation. mdpi.comrsc.orgnih.gov Research could be directed towards identifying or engineering enzymes capable of the specific dehydrogenation and demethylation required to produce the target compound from a suitable precursor. This could involve whole-cell biotransformation or the use of purified enzymes in a controlled reactor setting. mdpi.comrsc.org

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for higher yields and purity compared to batch processing. numberanalytics.com The application of flow chemistry to the synthesis of aza-steroids could lead to a more efficient and scalable production method for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride and its analogs. rsc.orgnumberanalytics.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of steroidal compounds. researchgate.net Its application could be explored for key steps in a potential synthetic route to this compound.

These sustainable approaches could not only provide a more environmentally benign method for producing this specific compound but also contribute to the broader field of green steroidal chemistry. researchgate.net

Investigation of Uncharacterized Biochemical or Receptor Interactions

Given that this compound is an analog of finasteride, a potent inhibitor of 5α-reductase, it is plausible that it may interact with this enzyme or other steroid receptors. nih.govproteopedia.org However, the structural modifications—the additional double bonds and the absence of a methyl group—could lead to a different binding affinity or a novel interaction profile.

Potential Research Targets:

5α-Reductase Isozymes: While finasteride primarily targets type II and III 5α-reductase, this analog could exhibit a different selectivity profile. nih.gov In vitro enzyme inhibition assays would be essential to determine its potency and selectivity against all three known 5α-reductase isozymes.

Androgen Receptor (AR): Some studies have suggested that finasteride itself may have a weak antagonistic effect on the androgen receptor, particularly on mutant forms. mdpi.comnih.gov The altered electronic and steric properties of this compound might enhance or diminish such an interaction. Binding assays and functional studies with wild-type and mutant androgen receptors could elucidate any direct effects.

Other Steroid Receptors and Enzymes: The steroid scaffold is known to interact with a wide range of biological targets. kubikat.org Screening this compound against a panel of other steroid receptors (e.g., estrogen, progesterone (B1679170) receptors) and enzymes involved in steroid metabolism could uncover unexpected biological activities. nih.govnih.gov There is also a possibility of interaction with other proteins, such as ATPases, which are known to be affected by certain steroid derivatives. wikipedia.org

A comprehensive understanding of its biochemical interactions is crucial for determining any potential biological relevance of this compound.

Advanced In Silico Screening and Predictive Modeling for Structure Optimization

Computational methods are invaluable tools in modern drug discovery for predicting the properties and interactions of novel compounds, thus guiding further experimental work. mdpi.comarabjchem.orgresearchgate.net

Computational Approaches:

Molecular Docking: Docking studies can predict the binding mode and estimate the binding affinity of this compound to the active site of 5α-reductase and other potential protein targets. nih.govarabjchem.org These simulations can provide insights into how the structural changes compared to finasteride affect its interaction with key amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. arabjchem.orgresearchgate.net This can help to refine the binding poses predicted by molecular docking and evaluate the conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related analogs were to be synthesized, 3D-QSAR models could be developed to correlate specific structural features with biological activity. mdpi.com This would enable the rational design of more potent or selective derivatives.

Pharmacokinetic and Toxicity Prediction: In silico tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of the compound. arabjchem.orgresearchgate.net This early assessment can help to identify potential liabilities and guide the design of analogs with more favorable drug-like properties.

These computational approaches can accelerate the exploration of this compound's potential by prioritizing the most promising derivatives for synthesis and biological testing. mdpi.com

Development of the Compound as a Scaffold for New Chemical Entity Discovery in Fundamental Research

The rigid, polycyclic structure of steroids makes them excellent scaffolds for the development of new chemical entities. acs.orgkubikat.orgmdpi.comnih.gov The unique dehydrogenated and desmethylated core of this compound could serve as a novel template for generating libraries of compounds for screening against a wide range of biological targets.

Strategies for Scaffold Development:

Combinatorial Chemistry: The core scaffold can be functionalized at various positions to create a library of diverse derivatives. This can be achieved through techniques that allow for the rapid synthesis of a large number of related compounds.

Scaffold Hopping: Computational tools can be used to identify non-steroidal scaffolds that mimic the three-dimensional arrangement of key functional groups of this compound, potentially leading to the discovery of entirely new classes of active compounds.

Bioconjugation: The scaffold could be conjugated with other biologically active molecules to create hybrid compounds with dual or enhanced activity. acs.org

By leveraging its unique structural features, this compound can be a valuable starting point for fundamental research aimed at discovering novel bioactive molecules. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in biological matrices?

To ensure accurate quantification in plasma or tissue samples, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Isotope dilution techniques using deuterated analogs (e.g., 5,6,6-[²H₃]-labeled compounds) improve precision by correcting for matrix effects and ionization variability . Method validation should follow ICH guidelines, including linearity (1–500 pg/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>85%) .

Q. How can researchers confirm the structural identity of this compound during synthesis?

Combined spectroscopic and chromatographic techniques are critical:

  • ¹H/¹³C NMR : Compare chemical shifts with reference standards (e.g., absence of the 10-methyl group and presence of conjugated double bonds at positions 5–9) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₃₀N₂O₂) with <2 ppm mass error .
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection at 210 nm to verify purity (>98%) and absence of dihydrofinasteride impurities (CAS 98319-24-5) .

Q. What experimental design considerations are critical for in vitro studies of this compound’s 5α-reductase inhibition?

  • Enzyme source : Use recombinant human 5α-reductase isoforms (types 1 and 2) to assess isoform-specific activity .
  • Substrate specificity : Include testosterone and NADPH as cofactors, with finasteride as a positive control.
  • Kinetic analysis : Calculate IC₅₀ values via non-linear regression (e.g., GraphPad Prism) and compare with finasteride’s known IC₅₀ (~10 nM for type 2) .

Advanced Research Questions

Q. How should researchers address contradictions in metabolic data between preclinical and clinical studies?

Discrepancies often arise from interspecies differences in glucocorticoid (GC) metabolism. For example:

  • Preclinical models : Rats show minimal GC-5αRI interactions, while humans exhibit amplified metabolic dysregulation (e.g., insulin resistance) when 5αRIs are co-administered with GCs .
  • Mitigation strategy : Use human hepatocyte cultures or transgenic mice expressing human 5αR2 to recapitulate clinical observations. Subgroup analyses (e.g., finasteride vs. dutasteride) can isolate 5αR2-specific effects .

Q. What methodologies resolve the paradox of finasteride analogs reducing overall prostate cancer risk while increasing high-grade tumor incidence?

  • Mechanistic studies : Perform RNA-seq on prostate tissues to identify androgen receptor (AR) splice variants (e.g., AR-V7) upregulated under selective 5αR inhibition.
  • Epidemiological adjustments : Use competing-risk regression models to account for detection bias (e.g., finasteride-induced prostate shrinkage improving biopsy sensitivity) .
  • Preclinical validation : Test this compound in TRAMP mice with longitudinal MRI monitoring to track tumor grade progression .

Q. How can long-term stability studies be optimized for this compound under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.
  • Analytical tracking : Use stability-indicating HPTLC methods with densitometric quantification at Rf 0.62 to monitor dehydro derivatives .
  • Excipient compatibility : Co-process with mannitol or microcrystalline cellulose to prevent hygroscopic degradation in solid formulations .

Data Presentation and Reproducibility

Q. How should researchers present contradictory metabolic data in manuscripts to ensure reproducibility?

  • Transparent reporting : Include raw data tables with individual animal/human responses (e.g., plasma DHT levels pre/post-treatment) .
  • Statistical rigor : Specify exact p-values (not thresholds) and use mixed-effects models to account for inter-individual variability .
  • Supplemental materials : Provide HPLC chromatograms, NMR spectra, and enzyme assay protocols to enable replication .

Q. Table 1. Key Analytical Parameters for Quantification

ParameterSpecificationReference
LOD0.3 pg/mL
LOQ1.0 pg/mL
Retention Time4.2 ± 0.1 min
ColumnC18, 2.1 × 50 mm, 1.7 µm

Ethical and Regulatory Considerations

Q. What data anonymization protocols are essential for clinical trials involving this compound?

  • Pseudonymization : Assign unique trial IDs (e.g., FNS-001) and store identifiers in password-protected, offsite databases .
  • Data retention : Retain source documents for 15 years post-trial to comply with EMA/ICH E6(R3) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.